Ethyl 2-amino-2-cyanoacetate oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

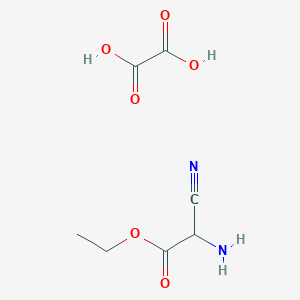

Ethyl 2-amino-2-cyanoacetate oxalate is a chemical compound with the molecular formula C7H10N2O6 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes Ethyl 2-amino-2-cyanoacetate oxalate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-2-cyanoacetate oxalate consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The molecular weight is 128.13 g/mol .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

Ethyl 2-amino-2-cyanoacetate oxalate has a molecular weight of 128.13 g/mol . It has a predicted density of 1.144±0.06 g/cm3 . The compound has a boiling point of 88-90 °C (Press: 1 Torr) .Applications De Recherche Scientifique

Synthetic Chemistry Applications :

- Ethyl 2-amino-2-cyanoacetate oxalate has been used in the synthesis of various chemical compounds. For instance, Thalluri et al. (2013) explored its use as a coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis (Thalluri et al., 2013). Additionally, El‐Faham et al. (2013) tested its effectiveness as an additive in the synthesis of α-ketoamide derivatives (El‐Faham et al., 2013).

Environmental Science Applications :

- In the context of environmental science, ethyl 2-amino-2-cyanoacetate oxalate-related compounds have been studied for their role in pollution and biodegradation. Pinto et al. (2014) reviewed biodegradable chelating agents, which are crucial in various industrial and agricultural applications, to replace non-biodegradable compounds like ethylenediaminetetraacetic acid (EDTA) (Pinto, Neto, & Soares, 2014).

Biochemistry Applications :

- In biochemistry, the compound has been involved in studies related to enzyme activity and cellular responses. For example, Yang et al. (2011) investigated the effects of a related compound, Ethyl 2-methyl acetoacetate, on the marine unicellular alga Phaeodactylum tricornutum, focusing on oxidative damage and antioxidant responses (Yang et al., 2011).

Other Notable Applications :

- Ethyl 2-amino-2-cyanoacetate oxalate derivatives have also been used in the study of various synthetic pathways and reactions. For example, Gui et al. (2023) conducted a computational study on the mechanism and kinetics of hydrogen cyanide generation from a related compound, ethyl (hydroxyimino)cyanoacetate (Oxyma) (Gui et al., 2023).

Safety And Hazards

Ethyl 2-amino-2-cyanoacetate oxalate should be handled with care to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be used only in well-ventilated areas .

Propriétés

IUPAC Name |

ethyl 2-amino-2-cyanoacetate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.C2H2O4/c1-2-9-5(8)4(7)3-6;3-1(4)2(5)6/h4H,2,7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIZYKCWIMZEMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-cyanoacetate oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)